1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-6-8-15(9-7-14)23-20(25)22-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)24-19/h5-11,24H,1-4,12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAPVGVCBCPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves the following steps:
-
Formation of the Tetrahydrocarbazole Intermediate:
- Starting with a suitable indole derivative, the tetrahydrocarbazole core is synthesized through catalytic hydrogenation.
- Reaction conditions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and an appropriate solvent like ethanol.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The urea linkage and the aromatic groups play crucial roles in these interactions, often involving hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea and related compounds:
Key Observations:
Complexity vs. Activity : Compound 2k () demonstrates that increased structural complexity (e.g., thiazole-piperazine) correlates with higher molecular weight and enhanced biological activity but may reduce bioavailability due to poor membrane permeability .
Hydrogen Bonding : The target compound’s urea group provides a simpler H-bonding profile than Compound 2k, which leverages multiple heterocycles for supramolecular interactions. This difference may influence selectivity in enzyme inhibition .
Mechanistic and Functional Insights
- Carbazole Scaffold: The tetrahydrocarbazole core in the target compound is structurally analogous to staurosporine derivatives, which inhibit kinases via ATP-binding pocket interactions.
- Chlorophenyl Substitution : The para-chloro group enhances electron-withdrawing effects, stabilizing the urea carbonyl and improving binding to polar residues (e.g., serine, aspartate) in enzymatic targets. This contrasts with the meta-chloro isomer, which may favor hydrophobic interactions .
- Comparative Limitations : Unlike Compound 2k, the target compound lacks functional groups (e.g., thiazole, piperazine) that confer additional π-π stacking or cation-π interactions, limiting its versatility in multi-target applications .
Biological Activity
The compound 1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 340.84 g/mol. The structure includes a urea moiety linked to a tetrahydrocarbazole and a chlorophenyl group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with various biological targets:
-
GPR17 Antagonism : Recent studies have identified the compound as a selective antagonist for GPR17, a G protein-coupled receptor involved in neuroinflammation and neurodegenerative diseases. By inhibiting this receptor, the compound may exert neuroprotective effects1.
- Antitumor Activity : The structural components of the compound suggest potential activity against cancer cells. Similar compounds have shown cytotoxic effects through apoptosis induction in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a recent study examining the neuroprotective properties of GPR17 antagonists, this compound demonstrated significant efficacy in reducing neuronal cell death in models of neurodegeneration. The study utilized various assays to measure cell viability and inflammatory markers, confirming the compound's potential as a therapeutic agent for neurodegenerative diseases
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of related compounds showed that derivatives with similar structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation in vitro . This suggests that this compound may possess comparable or enhanced antitumor activity.
Scientific Research Applications
Medicinal Chemistry
1-(4-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea has been investigated for its potential as an anticancer agent and in treating neurodegenerative diseases.
Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate its ability to induce apoptosis and inhibit cell proliferation through multiple mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The compound's efficacy is attributed to its interaction with specific molecular targets involved in cancer cell survival and proliferation pathways .
Neuropharmacology
This compound has also shown promise in the field of neuropharmacology. Studies suggest that it may modulate neurotransmitter systems, particularly the endocannabinoid system, which is crucial for regulating mood and behavior.
Case Study: Drug-Seeking Behavior
In animal models, administration of this compound resulted in a marked decrease in drug-seeking behavior among rats trained to self-administer cocaine. This suggests potential applications in addiction therapy by influencing the reward pathways associated with substance use disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the urea or carbazole moieties can significantly influence its pharmacological properties.
Key Findings:
- Substitution patterns on the phenyl ring can enhance anticancer potency.
- Alterations to the tetrahydrocarbazole structure may affect receptor binding affinity and selectivity.
Q & A
Q. What are the established synthetic methodologies for synthesizing this compound in academic settings?
The synthesis typically involves urea coupling reactions. A common approach is the reaction of 4-chlorophenyl isocyanate with a 2,3,4,9-tetrahydro-1H-carbazole derivative under basic conditions (e.g., using triethylamine in anhydrous DMF). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the urea product. For carbazole precursors, Friedel-Crafts alkylation or Buchwald-Hartwig amination may be employed to introduce substituents .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- NMR spectroscopy : H and C NMR are used to verify the urea linkage (NH signals at ~8–10 ppm) and carbazole aromatic protons.
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight.
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.
- X-ray crystallography : For unambiguous structural confirmation, SHELX programs are recommended for refinement .
Q. What biological targets or mechanisms are associated with this compound?
The carbazole-urea scaffold is structurally similar to sigma-1 receptor ligands and serine protease inhibitors. Computational docking studies suggest potential interactions with the sigma-1 receptor’s hydrophobic binding pocket, while enzymatic assays (e.g., chromogenic substrate hydrolysis) can validate protease inhibition activity .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved when synthesizing derivatives with varying substituents?
Discrepancies often arise from dynamic proton exchange or solvent effects. Strategies include:
Q. What experimental designs address low yields in multi-step syntheses?
- Catalyst optimization : Use Pd(OAc)/XPhos for Buchwald-Hartwig steps (improves carbazole functionalization).
- Microwave-assisted synthesis : Reduces reaction time for urea formation (30 min at 120°C vs. 24 hrs conventional).
- In-situ IR monitoring : Tracks isocyanate consumption to prevent over-reaction .
Q. How can researchers reconcile conflicting solubility data reported in literature?
Systematic solubility profiling is recommended:
Q. What computational approaches predict binding modes with sigma-1 receptors?
Q. How should crystallographic ambiguities be addressed for polymorphic forms?
- SHELXL refinement : Use twin refinement for overlapping crystals.
- ORTEP-3 visualization : Identify disordered regions in electron density maps.
- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
